2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide
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Overview
Description
(S)-2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a cyanobenzyl group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide typically involves the reaction of (S)-2-amino-N-methylpropanamide with 3-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The cyanobenzyl group can be reduced to form benzylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or cyanobenzyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can react with the compound in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(S)-2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(3-cyanobenzyl)-N-ethylpropanamide
- (S)-2-Amino-N-(4-cyanobenzyl)-N-methylpropanamide
- (S)-2-Amino-N-(3-cyanophenyl)-N-methylpropanamide
Uniqueness
(S)-2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide is unique due to its specific stereochemistry and the presence of both an amino group and a cyanobenzyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H15N3O/c1-9(14)12(16)15(2)8-11-5-3-4-10(6-11)7-13/h3-6,9H,8,14H2,1-2H3 |
InChI Key |
RAQPZCDRRBSPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CC=C1)C#N)N |
Origin of Product |
United States |
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